7-Chloropyrido[2,3-D]pyrimidin-4-OL
Overview
Description
7-Chloropyrido[2,3-D]pyrimidin-4-OL is a heterocyclic compound with the molecular formula C7H4ClN3O. It is a derivative of pyridopyrimidine, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[2,3-D]pyrimidin-4-OL typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-D]pyrimidine, a key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrido[2,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Triethylorthoformate: Used in the reflux process to facilitate cyclization.
Phosphorus Oxychloride: Employed in the synthesis of dichloro derivatives.
Major Products Formed
7-Amino-4-chloropyrido[2,3-D]pyrimidine: An intermediate formed during the synthesis.
4,7-Dichloropyrido[2,3-D]pyrimidine: Another significant product formed under specific reaction conditions.
Scientific Research Applications
7-Chloropyrido[2,3-D]pyrimidin-4-OL has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloropyrido[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth . The compound binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to tyrosine residues on proteins .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-D]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-D]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial properties.
Uniqueness
7-Chloropyrido[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXDXKIOOOGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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